molecular formula C11H17S+ B289741 Benzyl(methyl)propylsulfonium

Benzyl(methyl)propylsulfonium

Cat. No.: B289741
M. Wt: 181.32 g/mol
InChI Key: UUDYANGLQXIKEH-UHFFFAOYSA-N
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Description

Benzyl(methyl)propylsulfonium is a sulfonium salt characterized by a trivalent sulfur atom bonded to three organic groups: benzyl (C₆H₅CH₂), methyl (CH₃), and propyl (C₃H₇). As a positively charged ion (S⁺), it typically exists as a salt with a counterion such as bromide or chloride. Sulfonium salts are widely used in organic synthesis as alkylating agents, photopolymerization initiators, and catalysts due to their ionic nature and reactivity.

Properties

Molecular Formula

C11H17S+

Molecular Weight

181.32 g/mol

IUPAC Name

benzyl-methyl-propylsulfanium

InChI

InChI=1S/C11H17S/c1-3-9-12(2)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3/q+1

InChI Key

UUDYANGLQXIKEH-UHFFFAOYSA-N

SMILES

CCC[S+](C)CC1=CC=CC=C1

Canonical SMILES

CCC[S+](C)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares benzyl(methyl)propylsulfonium with sulfides, sulfones, and sulfonamides based on structural features and oxidation states:

Compound Type Example (from Evidence) Oxidation State of S Key Functional Groups Molecular Formula (Example)
Sulfonium Salt This compound +3 S⁺ with 3 alkyl/aryl groups Hypothetical: C₁₁H₁₇S⁺X⁻
Sulfide (Thioether) Benzyl(1-(2-methoxyphenyl)vinyl)sulfane 0 S with 2 alkyl/aryl groups C₁₆H₁₆S (MW: 256.09 g/mol)
Sulfone 2-(Methylsulfonyl)phenol +4 SO₂ with 2 organic groups C₇H₈O₃S (MW: 172.2 g/mol)
Sulfonamide 4-Methylsulphonylbenzylamine +4 SO₂ with amine substituent C₈H₁₁NO₂S (MW: 185.24 g/mol)

Physicochemical Properties

  • Polarity and Solubility: Sulfonium salts are ionic, making them highly polar and soluble in polar solvents (e.g., water, methanol). Sulfides (e.g., Benzyl(1-(2-methoxyphenyl)vinyl)sulfane) are neutral and more soluble in organic solvents like hexanes or ethyl acetate . Sulfones (e.g., 2-(Methylsulfonyl)phenol) exhibit moderate polarity due to the sulfonyl group (SO₂), enhancing solubility in both polar and aprotic solvents .
  • Thermal Stability :

    • Sulfonium salts generally have higher melting points due to ionic interactions (e.g., analogous compounds in show decomposition at elevated temperatures) .
    • Sulfones and sulfonamides (e.g., 4-Methylsulphonylbenzylamine hydrochloride) are thermally stable, often forming crystalline solids .

Research Findings and Data Tables

Table 1: Key Properties of Sulfur-Containing Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound ~220 (hypothetical) Not reported Polar solvents Alkylation, photopolymerization
Benzyl(1-(2-methoxyphenyl)vinyl)sulfane 256.09 Not reported Hexanes/EtOAc Synthetic intermediate
2-(Methylsulfonyl)phenol 172.2 Not reported Methanol, DMSO Pharmaceutical synthesis
4-Methylsulphonylbenzylamine 185.24 Crystalline solid Water, ethanol Drug development

Table 2: Spectroscopic Data (Selected Compounds)

Compound NMR (δ, ppm) IR (cm⁻¹) Reference
Benzyl(1-(2-methoxyphenyl)vinyl)sulfane 7.2–6.8 (aromatic), 3.8 (OCH₃) 1250 (C-S), 1600 (C=C)
2-(Methylsulfonyl)phenol 7.5–6.9 (aromatic), 3.1 (SO₂CH₃) 1150 (SO₂), 3400 (OH)

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